Dideazaacyclotetrahydrofolic acid
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Overview
Description
Genaconazole (RR(+) isomer) is a potent triazole antifungal agent. It is a racemic mixture containing 50% of the RR (SCH 42427) and 50% of the SS (SCH 42426) enantiomers. The RR isomer accounts for most of the antifungal activity of genaconazole . This compound is known for its broad-spectrum activity against various fungal pathogens, including those causing superficial and systemic infections .
Preparation Methods
The synthesis of the RR isomer of genaconazole involves several steps:
Condensation: The condensation of 1,3-difluorobenzene with 2-bromopropionyl bromide using aluminum chloride to form the corresponding propiophenone.
Reduction: The resulting propiophenone is reduced with sodium cyanoborohydride to yield the corresponding alcohol.
Epoxidation: The alcohol is then epoxidized using potassium carbonate in methanol to form a chiral epoxide.
Oxidative Opening: The epoxide undergoes oxidative opening with boron trifluoride in dimethyl sulfoxide to produce a hydroxypropanone.
Protection: The hydroxypropanone is protected with dihydropyran and p-toluenesulfonic acid to form a tetrahydropyranyl ether.
Epoxide Formation: The protected compound is reacted with sodium dimethylsulfoxonium methylide in tetrahydrofuran to form an epoxide.
Ring Opening: The epoxide is opened with sodium 1,2,4-triazole to yield a semi-protected diol.
Hydrolysis: The semi-protected diol is hydrolyzed in acidic medium to form a diol.
Esterification: The diol is treated with methanesulfonyl chloride and triethylamine to form a mono methanesulfonyl ester.
Thioether Formation: The ester is reacted with sodium methyl mercaptane to form a thioether.
Oxidation: The final step involves oxidation with peracetic acid to yield the RR isomer of genaconazole.
Chemical Reactions Analysis
Genaconazole (RR(+) isomer) undergoes various chemical reactions, including:
Oxidation: The thioether group in genaconazole can be oxidized to a sulfone using oxidizing agents like peracetic acid.
Reduction: The ketone group in the intermediate stages can be reduced to an alcohol using reducing agents like sodium cyanoborohydride.
Substitution: The epoxide ring can be opened by nucleophiles such as sodium 1,2,4-triazole to form a diol.
Scientific Research Applications
Genaconazole (RR(+) isomer) has several scientific research applications:
Mechanism of Action
The mechanism of action of genaconazole (RR(+) isomer) involves the inhibition of cell membrane ergosterol synthesis. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, genaconazole compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Genaconazole (RR(+) isomer) is similar to other triazole antifungal agents such as ketoconazole and fluconazole. it has unique properties that make it more effective against certain fungal pathogens:
Ketoconazole: Like genaconazole, ketoconazole inhibits ergosterol synthesis but has a broader spectrum of activity against superficial fungal infections.
Fluconazole: Fluconazole is also an ergosterol synthesis inhibitor but is more effective against systemic fungal infections.
Similar compounds include:
- Ketoconazole
- Fluconazole
- Itraconazole
- Voriconazole
Genaconazole (RR(+) isomer) stands out due to its potent activity and effectiveness in treating both superficial and systemic fungal infections .
Properties
CAS No. |
124656-55-9 |
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Molecular Formula |
C20H25N5O6 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |
InChI Key |
LNUHUIPUTGDPDG-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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